2-Aminobutanehydrazide dihydrochloride

Description

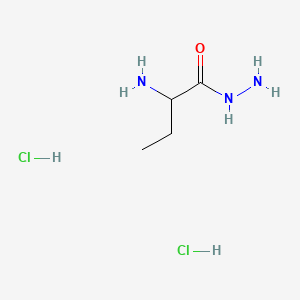

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H13Cl2N3O |

|---|---|

Molecular Weight |

190.07 g/mol |

IUPAC Name |

2-aminobutanehydrazide;dihydrochloride |

InChI |

InChI=1S/C4H11N3O.2ClH/c1-2-3(5)4(8)7-6;;/h3H,2,5-6H2,1H3,(H,7,8);2*1H |

InChI Key |

YQCYVXIZRAMMNE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NN)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminobutanehydrazide Dihydrochloride and Its Precursors

Historical Perspectives on Aminobutanamide Hydrochloride Synthesis

Historically, the chemical synthesis of 2-aminobutanamide (B112745) hydrochloride often commenced with butyric acid as the starting material. patsnap.comgoogle.com A common pathway involved a four-step reaction sequence: bromination, esterification, ammoniation, and acidification. google.com

One of the oldest methods for introducing the amino group involves the α-bromination of a carboxylic acid, a reaction known as the Hell–Volhard–Zelinskii reaction. pressbooks.pub This process treats the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to produce an α-bromo carboxylic acid. pressbooks.pub Following bromination and subsequent esterification, the resulting α-bromoester is subjected to ammoniation to yield the amino amide. patsnap.com This traditional route, however, produces a racemic mixture of the product, containing equal amounts of both (S) and (R) enantiomers, which necessitates further resolution steps if a single enantiomer is desired. pressbooks.pub

| Step | Reaction | Reagents | Product |

| 1 | α-Bromination | Butyric acid, Br₂, PBr₃ | 2-Bromobutanoic acid |

| 2 | Esterification | 2-Bromobutanoic acid, Alcohol, Acid catalyst | Alkyl 2-bromobutanoate |

| 3 | Ammoniation | Alkyl 2-bromobutanoate, Ammonia (B1221849) | DL-2-Aminobutanamide |

| 4 | Acidification | DL-2-Aminobutanamide, HCl | DL-2-Aminobutanamide hydrochloride |

Contemporary Approaches to 2-Aminobutanehydrazide Dihydrochloride (B599025) Synthesis

Modern synthetic strategies focus on producing enantiomerically pure forms of the target compound, such as (S)-2-aminobutanamide hydrochloride, which is a crucial precursor. patsnap.comniscpr.res.in These methods employ chiral auxiliaries or resolution techniques early in the synthesis to establish the correct stereochemistry.

The synthesis of the chiral precursor involves several key transformations designed to install the amine and hydrazide functionalities with specific stereocontrol.

A prevalent contemporary method starts with an α-bromoester, such as methyl 2-bromobutyrate (B1202233). This starting material undergoes ammoniation to generate DL-2-aminobutanamide. google.compatsnap.com The reaction is typically carried out by treating the α-bromoester with a solution of ammonia in an alcohol, like methanol (B129727) or isopropanol (B130326). google.compatsnap.com This is a nucleophilic substitution (SN2) reaction where ammonia displaces the bromide ion. pressbooks.pub

The process involves adding the methyl 2-bromobutyrate dropwise to a cooled methanolic ammonia solution. The reaction mixture is then stirred for an extended period (e.g., 38-42 hours) at room temperature to ensure completion. google.com After the reaction, the solvent is evaporated, and the resulting crude product, a mixture of DL-2-aminobutanamide and ammonium (B1175870) bromide, is further processed. patsnap.com

To obtain an optically pure precursor, the racemic mixture (DL-2-aminobutanamide) must be separated into its constituent enantiomers in a process called chiral resolution. libretexts.orglibretexts.org A common and effective method is diastereomeric salt resolution. This technique involves reacting the racemic base (DL-2-aminobutanamide) with a single enantiomer of a chiral acid, known as a resolving agent. ulisboa.ptwikipedia.org

For the resolution of DL-2-aminobutanamide, L-(+)-tartaric acid is frequently used as the resolving agent. google.compatsnap.com The reaction forms two diastereomeric salts: (S)-2-aminobutanamide-L-tartrate and (R)-2-aminobutanamide-L-tartrate. These diastereomers are not mirror images and possess different physical properties, most importantly, different solubilities in a given solvent system. libretexts.orgulisboa.pt This solubility difference allows for their separation by fractional crystallization. libretexts.org One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to release the free amine. libretexts.org

| Diastereomeric Salt | Resolving Agent | Key Property for Separation |

| (S)-2-aminobutanamide-L-tartrate | L-Tartaric Acid | Different Solubility |

| (R)-2-aminobutanamide-L-tartrate | L-Tartaric Acid | Different Solubility |

Once the enantiomerically pure (S)-2-aminobutanamide is obtained, the next crucial step is the conversion of the amide group into a hydrazide. This transformation is a form of amidation where hydrazine (B178648) or a derivative serves as the nucleophile. While direct conversion of a primary amide to a hydrazide is challenging, a common strategy involves first converting the amide to an ester, which is more reactive towards nucleophilic acyl substitution.

The chiral aminobutanamide can be hydrolyzed to the corresponding (S)-2-aminobutyric acid, which is then esterified. This resulting amino ester can then react with hydrazine (N₂H₄) in a suitable solvent. The nitrogen atoms of hydrazine are nucleophilic and will attack the electrophilic carbonyl carbon of the ester, displacing the alcohol group to form the desired 2-aminobutanehydrazide. organic-chemistry.org

The final step in the synthesis is the conversion of the free base, 2-aminobutanehydrazide, into its stable, crystalline dihydrochloride salt. This is achieved through a salification process. nih.gov The term "dihydrochloride" indicates that two basic sites in the molecule have been protonated. In 2-aminobutanehydrazide, these sites are the primary amino group (-NH₂) at the chiral center and the hydrazide moiety (-NHNH₂).

The process typically involves dissolving the purified 2-aminobutanehydrazide in a suitable anhydrous solvent, such as isopropanol or ether, and then introducing anhydrous hydrogen chloride (HCl) gas or a solution of HCl in an appropriate solvent. patsnap.comnih.gov The reaction leads to the precipitation of 2-Aminobutanehydrazide dihydrochloride from the solution. The solid salt is then isolated by filtration and dried. nih.gov This final salt form often has improved stability and handling characteristics compared to the free base. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Aminobutanehydrazide Dihydrochloride

Condensation Reactions for Ligand Formation

Condensation reactions are a cornerstone of the reactivity of 2-Aminobutanehydrazide Dihydrochloride (B599025), where the amino and hydrazide groups react with carbonyl compounds to form larger molecules, often with the elimination of water. These reactions are fundamental in the synthesis of complex ligands for coordination chemistry.

Schiff-Base Condensation with Aldehydes (e.g., Salicylaldehyde)

The primary amino group and the terminal nitrogen of the hydrazide in 2-Aminobutanehydrazide Dihydrochloride are both potent nucleophiles that can readily react with aldehydes, such as salicylaldehyde (B1680747), to form Schiff bases (imines). The reaction involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration. Given the two nucleophilic sites, the reaction can potentially lead to mono- or di-substituted products, depending on the stoichiometry of the reactants.

The formation of Schiff bases with salicylaldehyde is of particular interest due to the potential of the resulting ligands to coordinate with metal ions through the imine nitrogen and the phenolic oxygen. Studies on similar hydrazide-containing compounds have shown that these condensation reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.govnih.gov

Table 1: Examples of Schiff-Base Condensation with Structurally Similar Aminohydrazides This table presents data from analogous reactions to illustrate the expected outcomes.

| Amine/Hydrazide Reactant | Aldehyde | Product Type | Reference |

| Pyridine-2,6-dicarboxylic dihydrazide | 2-Acetylthiophene | Bis-hydrazone | nih.gov |

| Isonicotinic hydrazide | Vanillin | Hydrazone | nih.gov |

| 2-Aminophenol | o-Anisaldehyde | Schiff Base | researchgate.net |

| Hydrazine (B178648) | Salicylaldehyde | Hydrazone/Aldazine | nih.gov |

Intramolecular Cyclization Reactions

The butane (B89635) chain in this compound provides the flexibility for the molecule to undergo intramolecular cyclization, leading to the formation of stable heterocyclic structures. These reactions are often driven by the formation of five- or six-membered rings.

Formation of Cyclic Amidine Structures

The presence of a 1,2-diamine-like functionality (the primary amino group and the adjacent nitrogen of the hydrazide) in this compound suggests the potential for the formation of cyclic amidine structures, specifically 2-imidazoline derivatives. This type of reaction typically involves the condensation of a diamino compound with a nitrile or a carboxylic acid derivative. The reaction with a nitrile, for instance, would proceed via nucleophilic attack of one amino group on the nitrile carbon, followed by intramolecular cyclization and elimination of ammonia (B1221849). jptcp.com The formation of cyclic amidines from diamines is a well-established synthetic route. semanticscholar.org

Pyrrolidine (B122466) Ring Annulation Processes Facilitated by Chain Length

The four-carbon chain of the butane moiety can facilitate intramolecular reactions leading to the formation of a pyrrolidine ring, a common structural motif in many biologically active compounds. wikipedia.orgorganic-chemistry.org Pyrrolidine synthesis can be achieved through various methods, including the cyclization of acyclic precursors. nih.gov In the case of this compound, a transformation that introduces a suitable electrophilic center at the end of the butane chain could trigger an intramolecular nucleophilic attack by one of the nitrogen atoms to form a pyrrolidine ring. While direct evidence for this specific annulation is not available, the synthesis of pyrrolidine derivatives from various precursors is a widely explored area of organic chemistry. organic-chemistry.orgnih.gov

Functionalization and Derivative Synthesis

Beyond simple condensation and cyclization, this compound can serve as a scaffold for the synthesis of more complex derivatives, particularly functionalized ligands with specific chelating properties.

Generation of Hydrazone-Based Ligands with Amino Side Chains

The reaction of the hydrazide moiety with various aldehydes and ketones leads to the formation of hydrazones. nih.govnih.gov The resulting hydrazone ligand would retain the primary amino group on the butane side chain, making it a multifunctional ligand capable of coordinating to metal centers through multiple donor atoms (the imine nitrogen, the carbonyl oxygen, and the side-chain amino nitrogen). The synthesis of such tritopic hydrazone ligands has been reported, demonstrating their versatility in coordination chemistry. nih.gov The presence of the chiral center at the 2-position of the butane chain in 2-Aminobutanehydrazide also allows for the synthesis of chiral hydrazone ligands, which can be valuable in asymmetric catalysis.

Table 2: Examples of Hydrazone-Based Ligand Synthesis from Hydrazides This table presents data from analogous reactions to illustrate the expected outcomes.

| Hydrazide Reactant | Carbonyl Compound | Product Type | Reference |

| Pyridine-2,6-dicarboxylic dihydrazide | 2-Acetylpyrrole | Bis-hydrazone | nih.gov |

| Isonicotinic hydrazide | Alkoxy benzaldehyde (B42025) derivatives | Hydrazone | nih.gov |

| 2-Cyanoacetohydrazide | Piperonal | Hydrazide-hydrazone | researchgate.net |

| 2-Cyanoacetohydrazide | 3-Acetylpyridine | Hydrazide-hydrazone | mdpi.com |

Coordination Chemistry and Metal Complexation of 2 Aminobutanehydrazide Dihydrochloride Derivatives

Ligand Design Principles utilizing Hydrazone Derivatives

Hydrazone ligands are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. In the context of 2-aminobutanehydrazide, this would involve reacting it with various carbonyl compounds to introduce different functionalities and steric properties to the resulting ligand. The design of these ligands is guided by the desired coordination mode and the electronic properties of the target metal complex.

Key design principles would include:

Choice of Carbonyl Compound: The selection of the aldehyde or ketone determines the steric hindrance around the coordination site and can introduce additional donor atoms (e.g., hydroxyl or pyridyl groups) that can participate in chelation.

Control of Denticity: By incorporating specific functional groups, hydrazone ligands can be designed to be bidentate, tridentate, or even polydentate, which influences the geometry and stability of the resulting metal complex.

Electronic Tuning: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the aldehyde or ketone precursor. This, in turn, influences the electron density on the donor atoms and affects the stability and reactivity of the metal complex.

Formation of Transition Metal Complexes

The formation of transition metal complexes with hydrazone ligands derived from 2-aminobutanehydrazide would likely proceed by reacting the ligand with a suitable metal salt in an appropriate solvent.

Molybdenum(VI) complexes with hydrazone ligands are often synthesized from precursors like MoO₂(acac)₂. The hydrazone ligand typically coordinates to the molybdenum center in its deprotonated form, acting as an anionic ligand. The resulting complexes often feature a cis-dioxo MoO₂²⁺ core and can adopt octahedral geometries.

Oxovanadium(V) complexes are generally formed by reacting the hydrazone ligand with a vanadium(V) salt, such as VO(OR)₃, or through the oxidation of a vanadium(IV) precursor like VOSO₄ in the presence of the ligand. The hydrazone ligand usually coordinates in a deprotonated form, and the resulting complexes often exhibit a square pyramidal or distorted octahedral geometry around the vanadium center.

Copper(II) readily forms complexes with a wide variety of hydrazone ligands. The synthesis typically involves the reaction of a copper(II) salt (e.g., CuCl₂, Cu(OAc)₂) with the ligand. The coordination geometry of copper(II) complexes can be versatile, including square planar, tetrahedral, square pyramidal, and octahedral arrangements, depending on the ligand's structure and the reaction conditions.

Structural Elucidation of Coordination Compounds

The characterization and structural elucidation of the putative metal complexes of 2-aminobutanehydrazide-derived hydrazones would rely on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the hydrazone ligand. Key vibrational bands to monitor include:

The C=N (azomethine) stretching frequency, which is expected to shift upon coordination to the metal center.

The N-H stretching vibration, which may disappear upon deprotonation and coordination.

The C=O (amide) stretching frequency, which can shift or disappear if the ligand coordinates in its enol form.

The appearance of new bands in the low-frequency region corresponding to M-O and M-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its diamagnetic metal complexes in solution.

In ¹H NMR, the chemical shifts of protons near the coordination sites (e.g., the azomethine proton, N-H proton) are expected to change upon complexation. The disappearance of the N-H proton signal can confirm deprotonation.

¹³C NMR provides information on the carbon skeleton of the ligand and can also show shifts in the resonances of carbon atoms involved in coordination.

Due to the absence of specific research on the coordination chemistry of 2-aminobutanehydrazide dihydrochloride (B599025) derivatives, no experimental data tables can be generated at this time. Further empirical research is required to provide detailed and accurate information on the synthesis, structure, and properties of these potential coordination compounds.

X-ray Crystallographic Analysis for Molecular Architecture

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method would be essential for elucidating the molecular architecture of metal complexes derived from 2-Aminobutanehydrazide dihydrochloride. Such an analysis would provide critical data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Coordination Geometry: This describes the arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds are crucial for understanding the nature of the coordination bonds.

Unfortunately, specific crystallographic data for metal complexes of this compound derivatives could not be located in the surveyed literature. The following table illustrates the type of data that would be expected from such an analysis.

Table 1: Hypothetical X-ray Crystallographic Data for a Metal Complex of a 2-Aminobutanehydrazide Derivative

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | [M(L)2]Cl2 |

| Formula Weight | 450.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (Å3) | 1485.2 |

| Z | 4 |

Note: This table is for illustrative purposes only, as no specific data for this compound derivative complexes were found.

Electrochemical Behavior of Derived Metal Complexes

The electrochemical behavior of metal complexes provides insight into their redox properties, which are vital for applications in catalysis, sensing, and materials science. Cyclic voltammetry is a common technique used to study these properties. An electrochemical study of metal complexes derived from this compound would investigate parameters such as:

Redox Potentials (E1/2): The potential at which a reversible redox event occurs, indicating the ease of oxidation or reduction of the metal center.

Peak-to-Peak Separation (ΔEp): This value helps to determine the reversibility of the electron transfer process.

Catalytic Activity: The ability of the complex to catalyze electrochemical reactions.

As with the crystallographic data, specific electrochemical data for metal complexes of this compound derivatives are not available in the reviewed sources. A representative data table for such findings is presented below for conceptual understanding.

Table 2: Hypothetical Electrochemical Data for Metal Complexes of a 2-Aminobutanehydrazide Derivative

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Reversibility |

|---|---|---|---|---|---|

| [Cu(L)2]Cl2 | Cu(II)/Cu(I) | -0.25 | -0.18 | 70 | Quasi-reversible |

| [Ni(L)2]Cl2 | Ni(II)/Ni(I) | -0.85 | -0.77 | 80 | Quasi-reversible |

| [Fe(L)2]Cl2 | Fe(III)/Fe(II) | +0.45 | +0.53 | 80 | Quasi-reversible |

Note: This table contains hypothetical data as no experimental results for this compound derivative complexes were found.

Catalytic Applications in Organic Transformations

Hydrazide-Derived Metal Complexes as Catalytic Systems

Metal complexes incorporating hydrazide or hydrazone ligands have garnered significant attention for their catalytic prowess. researchgate.net The formation of these complexes involves the chelation of a metal ion by the ligand, which can act in a bidentate or tridentate fashion. This interaction can modulate the redox potential of the metal center and create a specific coordination environment conducive to catalytic activity. The resulting metal-ligand framework is often robust and can be tailored by modifying the substituents on the hydrazide or the carbonyl precursor, allowing for fine-tuning of the catalyst's performance. Molybdenum(VI), tungsten(VI), and copper(II) are among the metals that have been successfully incorporated into these catalytic systems. researchgate.netrsc.orgrsc.org

Oxidation Reactions Mediated by Complexes

A significant area where hydrazide-derived metal complexes have shown promise is in oxidation catalysis. By activating common oxidants like hydrogen peroxide (H₂O₂), these catalysts can facilitate the selective transfer of oxygen atoms to various organic substrates, including sulfides and olefins.

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are valuable intermediates in the production of pharmaceuticals and other fine chemicals. Hydrazone-based dioxidomolybdenum(VI) complexes have demonstrated remarkable efficiency in the catalytic oxidation of sulfides using hydrogen peroxide as a green oxidant. rsc.org

In a notable study, a series of hydrazone-based molybdenum(VI) complexes were synthesized and their catalytic potential was evaluated in the oxidation of omeprazole sulfide. rsc.org These complexes achieved complete conversion of the sulfide to the corresponding sulfoxide with 100% selectivity. rsc.org The findings from the oxidation of omeprazole sulfide provide a strong indication of the potential efficacy of these catalysts for the oxidation of other sulfides, such as phenyl methyl sulfide. The general reaction conditions and high efficiency observed suggest a broad applicability for this catalytic system.

Table 1: Catalytic Oxidation of Omeprazole Sulfide with Hydrazone-Based Molybdenum(VI) Complexes rsc.org

| Catalyst | Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| [MoO₂(L₁)·H₂O] | 30 | 100 | 100 |

| [MoO₂(L₂)·H₂O] | 30 | 100 | 100 |

| [MoO₂(L₃)·H₂O] | 30 | 100 | 100 |

| [MoO₂(L₄)·H₂O] | 30 | 100 | 100 |

Reaction Conditions: Omeprazole sulfide (0.1 mmol), Catalyst (0.001 mmol), H₂O₂ (0.2 mmol), Methanol (B129727) (5 mL), Room Temperature.

The epoxidation of olefins is a fundamental reaction that furnishes epoxides, which are versatile building blocks in organic synthesis. Hydrazone-derived metal complexes, particularly those of tungsten, have been shown to be effective catalysts for this transformation. rsc.org

A heterogeneous catalyst, synthesized by supporting a mononuclear dioxidotungsten(VI) coordination compound derived from a hydrazone ligand on silica gel, has been investigated for the epoxidation of various olefins using hydrogen peroxide under solvent-free conditions. rsc.org This catalytic system demonstrated excellent activity and selectivity for a range of alkenes, including styrene and cyclohexene. rsc.org

For instance, in the epoxidation of cyclooctene, a conversion of 98% with 100% selectivity for the epoxide was achieved at 80 °C. rsc.org The catalyst also showed high efficiency for other olefins, as detailed in the table below.

Table 2: Catalytic Epoxidation of Various Alkenes with a Heterogenised Hydrazone-Dioxidotungsten(VI) Complex rsc.org

| Substrate | Time (h) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Cyclooctene | 6 | 80 | 98 | 100 |

| Cyclohexene | 6 | 70 | 85 | 100 |

| Styrene | 6 | 70 | 96 | 90 |

| 1-Octene | 6 | 70 | 75 | 100 |

| 1-Decene | 6 | 70 | 68 | 100 |

Reaction Conditions: Olefin (1.0 mmol), Catalyst (0.01 g), H₂O₂ (3.0 mmol).

In the case of styrene, benzaldehyde (B42025) was observed as a minor byproduct, likely resulting from the over-oxidation of the initially formed styrene oxide. rsc.org

Mechanistic Investigations of Catalytic Cycles

While extensive mechanistic studies specifically for 2-Aminobutanehydrazide dihydrochloride (B599025) are not available, the general mechanism for sulfide oxidation and olefin epoxidation catalyzed by high-valent metal-oxo species derived from hydrazone ligands can be inferred from related systems.

The catalytic cycle for peroxidic oxidation is believed to commence with the reaction of the metal complex with the peroxide oxidant, leading to the formation of a high-energy metal-peroxo or metal-hydroperoxo intermediate. This reactive species is the primary oxygen-transfer agent.

In sulfide oxidation, the sulfur atom of the sulfide nucleophilically attacks the electrophilic oxygen of the metal-peroxo species. This is followed by the transfer of the oxygen atom to the sulfide, forming the sulfoxide and regenerating the initial metal catalyst.

For olefin epoxidation, the catalytic cycle is thought to involve the coordination of the olefin to the metal center or a direct reaction with the metal-peroxo intermediate. The oxygen atom is then transferred to the double bond of the olefin, forming the epoxide. The metal complex is subsequently regenerated, ready to initiate another catalytic cycle. The exact nature of the active oxidizing species and the transition state geometry can influence the selectivity of the reaction. Further detailed kinetic and spectroscopic studies are necessary to fully elucidate the intricate mechanistic pathways for these specific hydrazide-derived catalytic systems.

Theoretical and Computational Studies

Molecular Modeling of 2-Aminobutanehydrazide Dihydrochloride (B599025) and its Ligand Derivatives

Molecular modeling serves as a foundational tool for visualizing and predicting the three-dimensional structures of 2-Aminobutanehydrazide Dihydrochloride and its potential ligand derivatives. These models are crucial for understanding how the molecule might interact with biological targets or other chemical species. By employing various computational methods, researchers can simulate the molecule's geometry, steric hindrance, and potential binding modes.

The process typically begins with the construction of a 3D model of the molecule. This initial structure is then optimized to find its most stable energetic conformation. Such modeling can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's spatial arrangement. For ligand derivatives of this compound, molecular modeling can be used to explore how different functional groups alter the molecule's shape and electronic properties, which in turn can influence its reactivity and binding affinity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a versatile tool in computational chemistry for studying the properties of molecules like this compound. DFT calculations can provide deep insights into ligand rearrangement mechanisms and the nature of coordination motifs.

Elucidation of Ligand Rearrangement Mechanisms

DFT calculations are instrumental in mapping the potential energy surface of a molecule, which allows for the study of reaction pathways and transition states. This is particularly useful for understanding how ligands derived from this compound might rearrange themselves. By calculating the energies of various intermediates and transition structures, researchers can determine the most likely mechanism for a given chemical transformation. These calculations can reveal the energetic barriers to rearrangement, providing a quantitative measure of the reaction's feasibility.

Understanding Coordination Motifs and Electronic Structures

When this compound or its derivatives act as ligands, they can coordinate with metal ions in various ways. DFT calculations can be used to predict the most stable coordination geometries and to understand the nature of the metal-ligand bonding. Analysis of the molecular orbitals and electron density distribution can reveal the electronic structure of the resulting complexes. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are critical for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Representative DFT Functionals and Basis Sets in Molecular Calculations

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d,p) | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p). |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional with a good performance for thermochemistry and non-covalent interactions. The basis set is a triple-zeta basis set with diffuse functions (+) and polarization functions. |

| ωB97X-D | def2-TZVP | A long-range corrected hybrid functional with empirical dispersion correction. The basis set is a triple-zeta valence basis set with polarization. |

Conformational Analysis of Derived Structures

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For structures derived from this compound, understanding their preferred conformations is essential.

Computational methods can be used to systematically explore the conformational space of these molecules. By rotating flexible bonds and calculating the energy of each resulting conformer, a potential energy landscape can be generated. This allows for the identification of low-energy, stable conformations that are most likely to be populated at room temperature. The results of such analyses can be crucial in rational drug design, as the bioactive conformation of a ligand is the one that binds to its biological target.

Table 2: Key Parameters in Conformational Analysis

| Parameter | Description |

| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. |

| Potential Energy Surface | A mathematical function that gives the energy of a molecule as a function of its geometry. |

| Global Minimum | The conformation with the lowest energy on the potential energy surface. |

| Local Minima | Other low-energy conformations that are stable but have higher energy than the global minimum. |

Analytical Characterization Methodologies in Chemical Research

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like 2-Aminobutanehydrazide dihydrochloride (B599025).

Method: A reversed-phase HPLC method would likely be employed, using a C18 stationary phase. The mobile phase would typically consist of a mixture of water (often with a buffer and an ion-pairing agent to handle the dihydrochloride salt) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Detection: A UV detector would be suitable for detecting the compound, leveraging the weak absorbance of the carbonyl group. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could also be used for more universal detection.

Purity Determination: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is generally less suitable for the direct analysis of salts like 2-Aminobutanehydrazide dihydrochloride due to their low volatility and thermal instability. However, it could potentially be used if the compound is derivatized to a more volatile and stable form prior to analysis.

General Strategies for Reactive Intermediate Analysis in Synthesis

The synthesis of a molecule like this compound may proceed through one or more reactive intermediates. The detection and characterization of these transient species are challenging but crucial for understanding the reaction mechanism and optimizing reaction conditions.

Several general strategies can be employed for the analysis of reactive intermediates:

Spectroscopic Monitoring: In some cases, it is possible to monitor the progress of a reaction directly in the reaction vessel using in-situ spectroscopic techniques. For instance, rapid-scan IR or NMR spectroscopy can be used to observe the appearance and disappearance of signals corresponding to reactive intermediates.

Trapping Experiments: A common strategy involves the use of a "trapping" agent that reacts specifically with the intermediate to form a stable, isolable product. The structure of this trapped product can then be determined using standard analytical techniques, providing indirect evidence for the structure of the reactive intermediate.

Low-Temperature Studies: By conducting the reaction at very low temperatures, it is often possible to slow down the reaction rates sufficiently to allow for the accumulation of a detectable concentration of a reactive intermediate. Spectroscopic measurements can then be performed at these low temperatures to characterize the intermediate.

Computational Chemistry: Quantum mechanical calculations can be used to predict the structures, energies, and spectroscopic properties of potential reactive intermediates. These theoretical predictions can then be compared with experimental data to support or refute proposed reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-aminobutanehydrazide dihydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with hydrazine derivatives and butane analogs under acidic/basic catalysis. For example, describes similar hydrazide syntheses using controlled pH conditions to optimize intermediate stability .

- Step 2 : Introduce hydrochloride salts via HCl gas bubbling or aqueous HCl addition, as seen in dihydrochloride derivatization protocols for related compounds (e.g., 4-aminobenzamidine dihydrochloride in ) .

- Step 3 : Monitor reaction progress using TLC or NMR. Adjust solvent polarity (e.g., ethanol vs. acetonitrile) to improve crystallinity and purity .

Q. How is this compound characterized to confirm structural integrity?

- Methodology :

- NMR Analysis : Use - and -NMR to verify hydrazide bond formation and hydrochloride salt protonation. Compare spectral data to structurally similar compounds (e.g., 2-hydrazinylimidazole hydrochloride in ) .

- Mass Spectrometry : Employ ESI-MS to confirm molecular ion peaks and fragmentation patterns, referencing databases like PubChem () .

- Elemental Analysis : Validate Cl⁻ content via titration or ion chromatography to ensure stoichiometric dihydrochloride formation .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods, as recommended for hydrazine derivatives in and .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by mechanical collection (e.g., guidelines for hydrochloride salts) .

- Waste Disposal : Segregate waste into halogenated containers, adhering to protocols for amine-hydrochloride compounds () .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between HPLC and LC-MS analyses?

- Methodology :

- Internal Standards : Use isotopically labeled analogs (e.g., - or -standards) to differentiate analyte peaks from matrix interference, as demonstrated in for hydrazide derivatives .

- Column Optimization : Test C18 and HILIC columns to address retention variability. Adjust mobile phase pH to stabilize ionization ( ) .

- Cross-Validation : Compare results with elemental analysis and NMR purity assessments to identify systematic errors .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify critical parameters (e.g., ’s shelf-life study design for amine stability) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring, reducing post-synthesis discrepancies .

Q. How does this compound’s stability vary under different storage conditions?

- Methodology :

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC every 30 days ( ’s approach for amine hydrochlorides) .

- Light Sensitivity Tests : Expose aliquots to UV/VIS light and compare to dark-stored controls, referencing ’s photostability assessments .

Q. What in vitro-to-in vivo translation challenges arise with this compound?

- Methodology :

- Metabolite Profiling : Use liver microsomes to identify hydrolysis products (e.g., free hydrazine) that may cause toxicity, as noted in ’s gap analysis for reproductive toxicity .

- Bioavailability Studies : Conduct Caco-2 cell assays to evaluate intestinal absorption, correlating results with logP values calculated via computational tools ( ) .

Q. How can degradation pathways be mapped during long-term pharmacological studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.